7-Nitroisoquinoline

Medicinal Chemistry Organic Synthesis API Intermediate

7-Nitroisoquinoline (CAS 13058-73-6) delivers a 90% reduction yield to 7-aminoisoquinoline (10% Pd/C, H₂, RT), minimizing waste relative to 5-/8-nitro isomers or 7-bromo analogs. ≥95% purity with batch-specific CoA (NMR, HPLC) ensures lot-to-lot consistency for SAR and high-throughput screening. The publicly archived ¹H NMR spectrum (SDBS No. 1315) enables instant identity verification, reducing in-house library costs. The preferred building block for reproducible pharmaceutical intermediate synthesis.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 13058-73-6
Cat. No. B179579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitroisoquinoline
CAS13058-73-6
Synonyms7-Nitroisoquinoline
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-6H
InChIKeyNYHHIPIPUVLUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitroisoquinoline (CAS 13058-73-6): Verified Physical and Spectral Baseline for Strategic Sourcing


7-Nitroisoquinoline (CAS 13058-73-6) is a heterocyclic aromatic compound belonging to the nitroisoquinoline subclass, with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol . It exists as a pale-yellow to yellow solid with a melting point of 177-178 °C . The compound is characterized by a nitro group (-NO2) substituted at the 7-position of the isoquinoline bicyclic framework, comprising a benzene ring fused to a pyridine ring . This structural arrangement imparts specific electronic and steric properties that influence its reactivity in subsequent chemical transformations [1]. Analytical characterization by ¹H NMR at 300 MHz in CDCl₃ provides a definitive spectral fingerprint for identity confirmation [2].

The Critical Distinction: Why 7-Nitroisoquinoline Cannot Be Replaced by Positional Isomers or Halogenated Analogs


Direct substitution of 7-Nitroisoquinoline with other nitroisoquinoline positional isomers (e.g., 5-nitroisoquinoline or 8-nitroisoquinoline) or halogenated analogs (e.g., 7-bromoisoquinoline) is chemically untenable due to fundamentally divergent regioselectivity in downstream reactions, distinct electronic effects on the aromatic system, and incompatible physical properties that affect handling and purification. The 7-nitro substituent directs nucleophilic amination to a specific site that differs from the 5-nitro isomer, leading to the formation of different amino products [1]. Furthermore, the electron-withdrawing strength of the nitro group (-NO₂) alters the reactivity of the isoquinoline core in ways that a bromo (-Br) substituent cannot replicate, impacting reaction kinetics and yields in key transformations such as palladium-catalyzed couplings or reduction to the corresponding amine [2]. The following quantitative evidence establishes the specific, measurable parameters that justify the targeted procurement of this exact compound.

7-Nitroisoquinoline (13058-73-6): Quantitative Evidence of Differential Performance vs. Closest Comparators


Quantified Advantage: Superior and Reliable Reduction Yield to 7-Aminoisoquinoline

In a comparative assessment of synthetic utility, 7-Nitroisoquinoline demonstrates a high and well-documented yield of 90% upon reduction to the critical intermediate 7-aminoisoquinoline under standard catalytic hydrogenation conditions. This yield is notably higher than the typical and more variable yields reported for the reduction of other nitroisoquinoline isomers or halogenated precursors to their corresponding amines [1]. The reaction was performed with 1.15 mmol of 7-Nitroisoquinoline using 10% Pd/C in methanol under a hydrogen atmosphere at room temperature for 24.5 hours [1].

Medicinal Chemistry Organic Synthesis API Intermediate

Verified Purity and Quality Control: Benchmarking Against Market Standards

Commercial availability of 7-Nitroisoquinoline is consistently specified at a minimum purity of 95%, with vendors providing batch-specific certificates of analysis (CoA) including NMR, HPLC, or GC data . This established purity benchmark provides a reliable quality assurance baseline for procurement. In contrast, data for positional isomers like 5-nitroisoquinoline and 8-nitroisoquinoline often lack comparable, readily available analytical documentation from commercial sources, introducing an element of quality risk for applications requiring strict batch-to-batch consistency .

Quality Control Procurement Analytical Chemistry

Unique Spectroscopic Fingerprint: Definitive Identity Verification via ¹H NMR

The ¹H NMR spectrum of 7-Nitroisoquinoline has been rigorously measured and archived in the authoritative SDBS database (SDBS No. 1315), providing a unique and definitive spectral fingerprint for identity confirmation [1]. This level of detailed, publicly accessible spectral documentation is not uniformly available for all nitroisoquinoline positional isomers, such as 5- and 8-nitroisoquinoline, where comparative spectral data are often reported in isolated literature but lack a centralized, easily accessible reference standard for routine quality control [2].

Analytical Chemistry Spectral Characterization Quality Assurance

Divergent Regioselectivity in Nucleophilic Amination vs. 5-Nitroisoquinoline

A direct head-to-head study of the amination of nitroisoquinolines with liquid ammonia/potassium permanganate revealed a critical difference in regioselectivity. While 5-nitroisoquinoline undergoes amination to yield the corresponding 6-amino derivative, 7-nitroisoquinoline yields a different amino product. This difference is dictated by the position of the nitro group and has been confirmed by frontier molecular orbital (FMO) calculations [1]. This finding underscores that the two isomers are not interchangeable building blocks for the synthesis of complex molecules.

Organic Synthesis Medicinal Chemistry Reaction Selectivity

High-Value Application Scenarios for 7-Nitroisoquinoline (13058-73-6) Based on Verified Performance


Optimized Synthesis of 7-Aminoisoquinoline for Pharmaceutical Intermediates

For synthetic organic and medicinal chemistry groups involved in the preparation of pharmaceutical intermediates, 7-Nitroisoquinoline represents a superior starting material. Its reduction to 7-aminoisoquinoline proceeds with a high and reliable yield of 90% under standard catalytic hydrogenation conditions (10% Pd/C, methanol, H₂, room temperature, 24.5 h) [1]. This performance advantage directly minimizes material waste and maximizes process throughput, making it the preferred choice over other nitroisoquinoline isomers or halogenated precursors that exhibit lower or more variable yields in comparable transformations. The resulting 7-aminoisoquinoline serves as a versatile building block for a wide array of functionalized derivatives [1].

Quality-Assured Procurement for Reproducible Analytical and Screening Campaigns

Laboratories engaged in high-throughput screening, structure-activity relationship (SAR) studies, or analytical method development should prioritize 7-Nitroisoquinoline due to its well-defined commercial quality benchmarks. With a standard minimum purity specification of 95% and the routine availability of batch-specific Certificates of Analysis (CoA) including NMR and HPLC data , this compound ensures batch-to-batch consistency and minimizes the risk of confounding experimental results due to unknown impurities. This level of quality transparency is not uniformly available for positional isomers like 5-nitroisoquinoline or 8-nitroisoquinoline, making 7-Nitroisoquinoline the lower-risk option for data-driven research.

Unambiguous Identity Confirmation via Authoritative Spectral Database

Analytical chemistry and quality control laboratories can leverage the publicly available ¹H NMR reference spectrum for 7-Nitroisoquinoline archived in the SDBS database (SDBS No. 1315) [2]. This provides a definitive and easily accessible standard for identity verification, which is crucial for regulatory compliance and ensuring the integrity of research materials. The existence of this high-quality, centralized spectral reference reduces the time and cost associated with in-house spectral library development and provides a robust benchmark for purity assessment, a distinct advantage over comparators lacking such readily available documentation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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